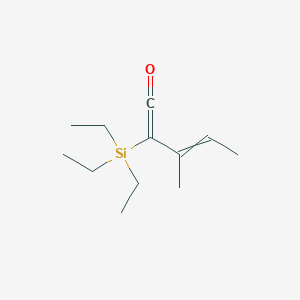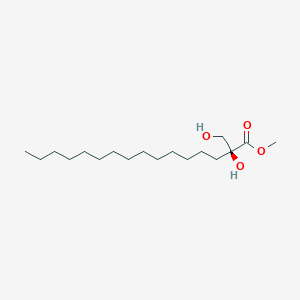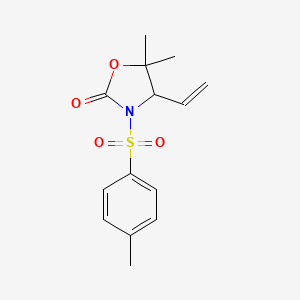
4-Ethenyl-5,5-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-5,5-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The unique structure of this compound, featuring an oxazolidinone ring with various substituents, makes it a subject of interest in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-5,5-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Epoxides: From oxidation of the ethenyl group.
Amino Alcohols: From reduction of the oxazolidinone ring.
Substituted Derivatives: From nucleophilic substitution of the sulfonyl group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or as a potential inhibitor.
Medicine: Potential use as an antibiotic or in the development of new therapeutic agents.
Industry: Use in the synthesis of polymers or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-5,5-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one would depend on its specific application. For instance, if used as an antibiotic, it might inhibit protein synthesis by binding to the bacterial ribosome. If used as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid.
Uniqueness
4-Ethenyl-5,5-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical properties and biological activities compared to other oxazolidinones.
Propiedades
Número CAS |
169179-91-3 |
|---|---|
Fórmula molecular |
C14H17NO4S |
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
4-ethenyl-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO4S/c1-5-12-14(3,4)19-13(16)15(12)20(17,18)11-8-6-10(2)7-9-11/h5-9,12H,1H2,2-4H3 |
Clave InChI |
LBWFAKDIJNCTNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C(OC2=O)(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


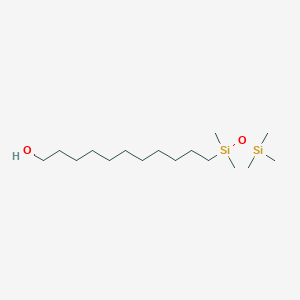
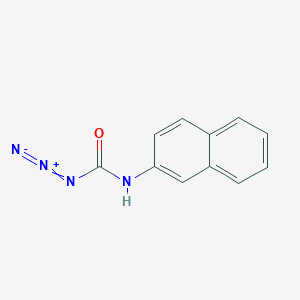
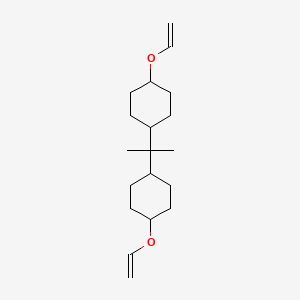
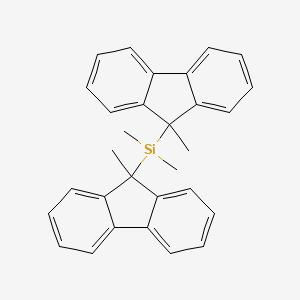
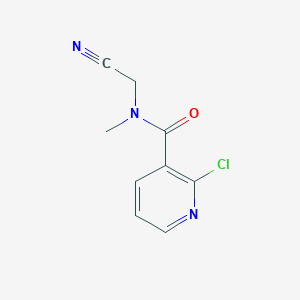
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

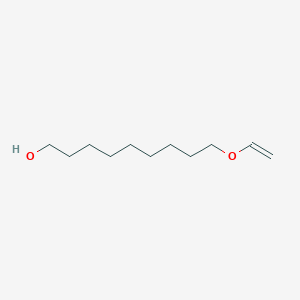
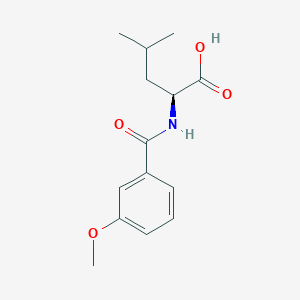

![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
